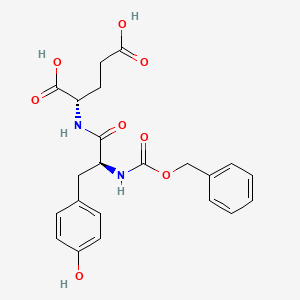
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide is a chiral compound that belongs to the pyrrolidine family It features a five-membered pyrrolidine ring with an amino group and a carboxamide group attached at the same carbon (C3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Cyclization: The cyclization process involves the formation of the pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.
Functional Group Introduction: The amino and carboxamide groups are introduced through selective functionalization reactions, such as amination and amidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Amines or alcohols derived from the reduction of the carboxamide group.
Substitution Products: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3S)-3-aminopyrrolidine-3-carboxylic acid: A structurally similar compound with an amino group and a carboxylic acid group attached to the pyrrolidine ring.
(3S)-N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-1-propanamine: Another pyrrolidine derivative with different substituents.
Uniqueness:
Structural Features: The presence of the cyclopentyl group and the specific stereochemistry at C3 make (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide unique.
Biological Activity: Its unique structure may confer distinct biological activities and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c11-8-5-6-13(7-8)10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14)/t8-/m0/s1 |
Clé InChI |
ZUWYKAFWIAONPN-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(C1)NC(=O)N2CC[C@@H](C2)N |
SMILES canonique |
C1CCC(C1)NC(=O)N2CCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)






